Methyl 5-(bromomethyl)-2-fluorophenylacetate
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Overview
Description
Methyl 5-(bromomethyl)-2-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-fluorophenylacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions to achieve the desired bromomethyl substitution.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group into a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl 2-fluorophenylacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated phenylacetates.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the development of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)-2-fluorophenylacetate depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in substitution reactions. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its biological activity are determined by the specific functional groups introduced during chemical modifications.
Comparison with Similar Compounds
Methyl 5-(bromomethyl)-2-furoate: Similar structure with a furan ring instead of a phenyl ring.
Methyl 5-(bromomethyl)-2-chlorophenylacetate: Similar structure with a chlorine atom instead of a fluorine atom.
Methyl 5-(bromomethyl)-2-methylphenylacetate: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: Methyl 5-(bromomethyl)-2-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[5-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-7(6-11)2-3-9(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
UXNVSGOAHNQYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)CBr)F |
Origin of Product |
United States |
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